Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Description
Historical Development of Piperidine-2,6-dione Derivatives
Piperidine-2,6-dione derivatives trace their origins to the mid-20th century, with glutarimide (piperidine-2,6-dione) serving as a foundational scaffold. Early applications focused on sedatives like glutethimide, but safety concerns spurred interest in structurally refined analogs. The discovery of thalidomide’s immunomodulatory properties in the 1990s marked a turning point, leading to derivatives such as lenalidomide and pomalidomide for oncology applications. These advancements underscored the piperidine-2,6-dione ring’s versatility in modulating biological targets, particularly cereblon (CRBN) in targeted protein degradation.
Table 1: Key Piperidine-2,6-dione Derivatives and Applications
Significance in Heterocyclic Chemistry
The piperidine-2,6-dione motif is prized for its dual carbonyl groups, which enable diverse reactivity profiles. Its electron-deficient nature facilitates nucleophilic attacks at the α-positions, making it a versatile precursor for:
- Ring-opening reactions : Formation of amino acid analogs via hydrolysis.
- Cross-coupling : Integration into polycyclic systems for drug candidates.
- Coordination chemistry : Chelation with transition metals for catalytic applications.
In ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, the dimethyl groups at C4 enhance steric hindrance, directing regioselectivity in subsequent reactions. This structural feature is critical in avoiding unwanted side reactions during multi-step syntheses.
Classification within Benzoate Esters
As a benzoate ester, the compound belongs to a class characterized by the esterification of benzoic acid. Its classification is further defined by:
- Substituent position : The piperidine-2,6-dione group at the para position of the benzene ring.
- Functional complexity : Unlike simple esters (e.g., methyl benzoate), the piperidine-dione moiety introduces hydrogen-bonding capacity and conformational rigidity.
Table 2: Comparative Analysis of Benzoate Esters
| Compound | Substituent | Key Property |
|---|---|---|
| Methyl benzoate | -OCH₃ at C1 | Volatile flavorant |
| Ethyl benzoate | -OCH₂CH₃ at C1 | Fragrance component |
| Ethyl 4-(4,4-dimethyl… | Piperidine-2,6-dione at C4 | Synthetic intermediate |
Nomenclature and Identification Systems
The compound’s systematic IUPAC name, This compound , reflects:
- Ester group : Ethyl benzoate backbone.
- Piperidine substitution : 1-yl linkage to the 4,4-dimethyl-2,6-dioxopiperidine ring.
Identification Systems :
- CAS Registry : 279692-23-8.
- InChIKey : NOAUUXLIGIBMNF-UHFFFAOYSA-N.
- SMILES : CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C.
The molecular formula C₁₆H₁₉NO₄ (MW: 289.33 g/mol) is confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a planar piperidine-dione ring with a dihedral angle of 12.7° relative to the benzene plane, optimizing π-π stacking in solid-state assemblies.
Properties
IUPAC Name |
ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-21-15(20)11-5-7-12(8-6-11)17-13(18)9-16(2,3)10-14(17)19/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUUXLIGIBMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385077 | |
| Record name | ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279692-23-8 | |
| Record name | ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Esterification
- The carboxylic acid group of the intermediate is reacted with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester.
- The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.
- Purification involves filtration and recrystallization to obtain the pure ethyl ester.
Green and Efficient Esterification Methods
- Recent advances emphasize environmentally friendly methods, such as using solid acid catalysts and azeotropic removal of water.
- For example, a method analogous to the preparation of ethyl-4-dimethylaminobenzoate involves refluxing 4-nitrobenzoic acid with absolute ethanol in the presence of a solid catalyst and a water entrainer, followed by hydrogenation to reduce the nitro group. Although this example is for a related compound, the approach can be adapted for the target ester.
- This method avoids large amounts of waste acid and allows catalyst and solvent recycling, improving industrial applicability.
Alternative Synthetic Routes and Catalytic Processes
- Hydrogenation Step : In some related syntheses, after esterification of nitro-substituted benzoic acids, catalytic hydrogenation (e.g., Pd/C catalyst) is employed to reduce nitro groups to amines, which can then be further functionalized.
- Use of Carbonyldiimidazole (CDI) : For related piperidinyl derivatives, carbonyldiimidazole is used as a cyclizing agent to form the piperidine ring system, which can then be coupled with benzoic acid derivatives.
- Base and Acid Catalysis : The coupling reactions may be facilitated by bases such as triethylamine or substituted imidazoles, sometimes in combination with acids like acetic acid, to optimize reaction conditions and yields.
Data Table: Summary of Preparation Parameters
Research Findings and Industrial Relevance
- The esterification of 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid to the ethyl ester is well-established with high yields and purity.
- Green chemistry approaches, including solid catalysts and solvent recycling, have been demonstrated to improve sustainability and reduce waste in related benzoate ester syntheses.
- The use of catalytic hydrogenation and carbonyldiimidazole-mediated cyclization offers versatile routes to functionalized piperidine derivatives, which can be adapted for the target compound.
- These methods are scalable and have potential for industrial application due to mild conditions, continuous processing capability, and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid.
Reduction: Formation of 4-(4,4-dimethyl-2,6-dihydroxypiperidin-1-yl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate has the molecular formula and a molecular weight of approximately 289.33 g/mol. Its structure features a benzoate moiety linked to a piperidine derivative, which contributes to its biological activity.
Pharmacological Applications
- Drug Development :
- CNS Activity :
- Anticancer Properties :
Case Study 1: Synthesis and Activity of Derivatives
A study published in the Royal Society of Chemistry detailed the synthesis of several derivatives of this compound. These derivatives were tested for their inhibitory effects on specific cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast cancer cells, suggesting a viable pathway for further development in oncology .
Case Study 2: Neuropharmacological Evaluation
In another research effort documented in pharmacogenomics literature, derivatives were evaluated for their neuroprotective effects in models of neurodegenerative diseases. The findings demonstrated significant protective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Neuroprotective | Protects neurons from oxidative stress | |
| Enzyme Inhibition | Potential inhibitors of key disease-related enzymes |
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,3-Dioxopiperidine-4-carboxylate (CAS: 30727-21-0)
- Molecular Formula: C₈H₁₁NO₄
- Molecular Weight : 185.18 g/mol
- Key Differences : The dioxopiperidine ring is directly attached to the ethyl carboxylate, resulting in a smaller molecular structure. This reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound. However, the absence of a benzene ring limits aromatic interactions in applications like drug design .
Ethyl 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzoate
- Molecular Formula : C₁₅H₁₉N₅O₂ (estimated)
- Key Differences : Replaces the dioxopiperidine group with a triazine ring. The triazine moiety introduces additional hydrogen-bonding sites, making this compound more suitable for dye manufacturing and organic synthesis .
| Property | Target Compound | Ethyl 2,3-Dioxopiperidine-4-carboxylate | Ethyl 4-(Triazine)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 289.33 | 185.18 | ~285 (estimated) |
| Key Functional Group | Dioxopiperidine | Dioxopiperidine | Triazine |
| Aromatic Ring | Yes | No | Yes |
| Potential Applications | Polymers, Pharma | Small-molecule synthesis | Dyes, Agrochemicals |
Functional Analogs
I-6230 Series (Ethyl 4-Phenethylamino Benzoates)
- Examples : I-6230 (pyridazine substituent), I-6273 (methylisoxazole substituent) .
- Key Differences: These compounds retain the ethyl benzoate core but replace the dioxopiperidine with phenethylamino groups and heterocyclic substituents. The amino linkage enhances flexibility and bioavailability, making them more suited for medicinal chemistry (e.g., receptor targeting) compared to the rigid dioxopiperidine group in the target compound .
Ethyl 4-[(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)amino]benzoate
- Key Differences : Features a pyrrolidine-dione substituent instead of dioxopiperidine. The conjugated dione system increases electrophilicity, enhancing reactivity in herbicide formulations .
Reactivity and Performance in Polymer Chemistry
- Comparison with 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate (a structural relative with an amino group) demonstrates higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate due to better electron-donating capacity . The target compound’s dioxopiperidine group, being electron-withdrawing, may reduce its efficacy as a co-initiator but improve thermal stability in cured resins.
| Property | Target Compound | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |
|---|---|---|---|
| Reactivity in Resins | Moderate | High | Low |
| Thermal Stability | High | Moderate | Low |
| Electron Effect | Withdrawing | Donating | Donating |
Isomeric and Homolog Comparisons
- Cyano-Ethoxycarbonyl Pentyl Benzoate (CAS: 19788-60-4): Shares the molecular formula C₁₆H₁₉NO₄ with the target compound but features a cyano-ethoxycarbonyl-pentyl chain instead of dioxopiperidine. This structural isomer exhibits distinct solubility and reactivity profiles, likely favoring applications in specialty coatings rather than pharmaceuticals .
Biological Activity
Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 279692-23-8
The compound features a benzoate moiety linked to a piperidine derivative, which is essential for its biological interactions.
Research indicates that this compound exhibits its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies suggest that it may act as a selective inhibitor of specific kinases that play crucial roles in cell signaling and cancer progression .
- Modulation of Cellular Pathways : The compound has been implicated in the modulation of pathways related to apoptosis and cell proliferation, making it a candidate for therapeutic applications in oncology .
Antitumor Activity
This compound has demonstrated significant antitumor activity in various cancer cell lines. In vitro studies reveal:
- IC values indicating its potency against different cancer types.
| Cancer Cell Line | IC (µM) |
|---|---|
| MDA-MB-468 (Breast) | 5.0 |
| A549 (Lung) | 7.5 |
| HeLa (Cervical) | 6.0 |
These results suggest its potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage. The underlying mechanism may involve the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .
Case Studies
- Case Study on Breast Cancer : In a study conducted on MDA-MB-468 cells, treatment with this compound resulted in significant apoptosis as measured by flow cytometry. The compound induced caspase activation and increased levels of pro-apoptotic markers .
- Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration demonstrated that administration of the compound reduced cognitive decline and improved memory performance in behavioral tests .
Q & A
Q. What methodologies are recommended for synthesizing Ethyl 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, such as coupling a benzoate ester with a substituted piperidinone. For example:
- Amine coupling : Piperidinone derivatives can be functionalized via nucleophilic substitution or condensation reactions. Ethyl benzoate derivatives with reactive groups (e.g., amino or halogen) may serve as intermediates .
- Optimization : Use co-initiators like ethyl 4-(dimethylamino) benzoate to enhance reaction rates and degree of conversion, as demonstrated in resin-based polymerization studies. Adjusting catalyst ratios (e.g., 1:2 CQ/amine) improves yield and purity .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- HPLC analysis : Develop a mobile phase using methanol and a buffered solution (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for chromatographic separation. Validate system suitability with retention time and peak symmetry criteria .
- Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). High-resolution X-ray data can resolve conformational details of the dioxopiperidin ring .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : Use H and C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH) and dioxopiperidin carbonyl signals (δ ~170-180 ppm).
- FTIR : Identify carbonyl stretches (C=O at ~1650-1750 cm) and ether/amine linkages.
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (CHNO, exact mass ~289.13) .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
- Quantum chemical modeling : Perform density functional theory (DFT) calculations to analyze electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Compare computed spectroscopic data (e.g., IR, NMR) with experimental results to validate structural assignments .
- Molecular docking : Investigate interactions with biological targets (e.g., enzymes or receptors) to predict binding affinities, leveraging the dioxopiperidin moiety’s conformational flexibility .
Q. What role does the 4,4-dimethyl-2,6-dioxopiperidin group play in modulating biological activity?
- Drug design : The dioxopiperidin group may act as a conformational constraint or hydrogen-bond acceptor. For example, similar groups in peptide triazoles (PTs) enhance binding to viral glycoproteins, as seen in HIV-1 entry inhibition studies .
- Metabolic stability : Evaluate the dioxopiperidin ring’s susceptibility to enzymatic hydrolysis using in vitro assays (e.g., liver microsomes). Compare with analogs lacking substituents to assess steric effects .
Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?
- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy or LC-MS. For ester hydrolysis, vary pH (4.6–6.5) using ammonium acetate buffers to identify acid/base catalysis pathways .
- Isotope labeling : Use O-labeled water or deuterated solvents to trace proton transfer steps in cyclization or degradation reactions .
Methodological Considerations
- Contradictions in data : For conflicting results (e.g., reactivity differences between co-initiators), conduct controlled experiments with fixed amine/catalyst ratios and characterize products via DSC or TGA to assess thermal stability .
- High-throughput workflows : Integrate SHELXC/D/E pipelines for rapid crystallographic phasing if the compound forms co-crystals with biological targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
